
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C11H14BrNO2. This compound is of interest due to its unique structural features, which include an amino group, an ethoxy group, and a bromopropanone moiety. These functional groups make it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-6-ethoxyphenyl)propan-2-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one depends on its interaction with molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-6-ethoxyphenyl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Amino-6-ethoxybenzothiazole: Contains a benzothiazole ring, offering different reactivity and biological properties.
2-Amino-6-ethoxybenzothiazolium diphenylacetate: A derivative with enhanced optical properties for use in optoelectronics.
Uniqueness
1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
1-(2-amino-6-ethoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-4-8(13)11(10)9(14)6-7-12/h3-5H,2,6-7,13H2,1H3 |
Clave InChI |
RVWZZEAOVSWGFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1C(=O)CCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
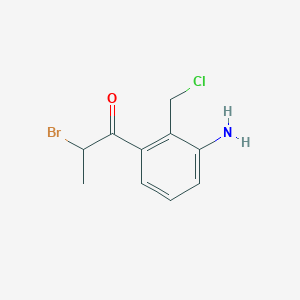
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
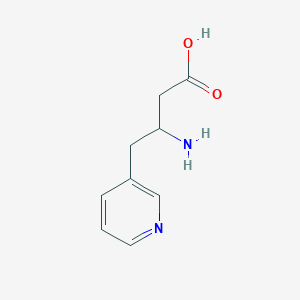

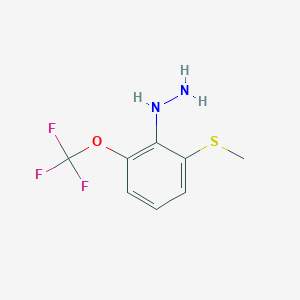


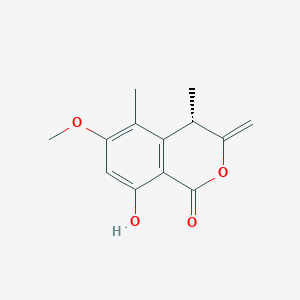
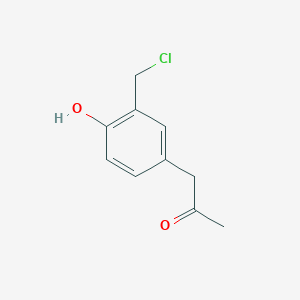
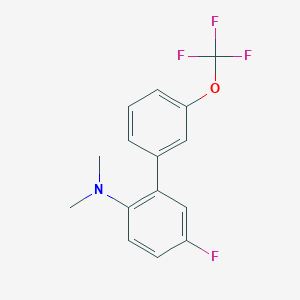
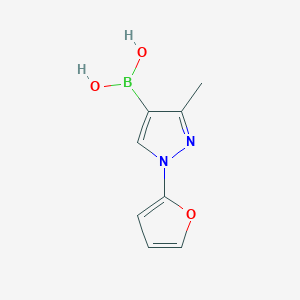
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)
